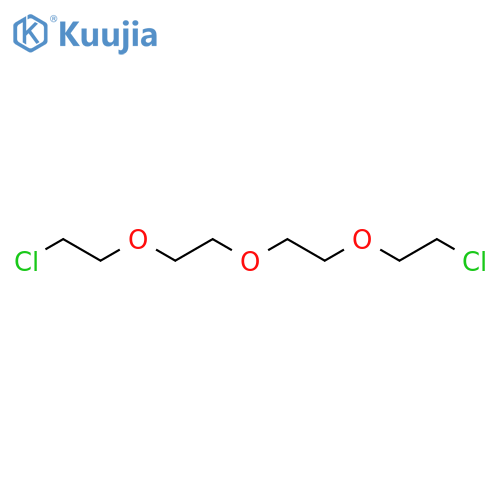Cas no 638-56-2 (Bis2-(2-chloroethoxy)ethyl Ether)

638-56-2 structure
商品名:Bis2-(2-chloroethoxy)ethyl Ether
Bis2-(2-chloroethoxy)ethyl Ether 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethane
- Diethylene Glycol Bis(2-chloroethyl) Ether
- 1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane
- 1-Chloro-2-(2-(2-(2-chloroethoxy)-ethoxy)ethoxy)ethane
- Bis[2-(2-chloroethoxy)ethyl]ether
- NSC 39639
- Tetraethylene glycol dichloride
- beta,beta'-Di(beta-chloroethoxy)diethyl ether
- Tetraglycol dichloride
- 1,11-Dichloro-3,6,9-trioxaundecane
- Bis[2-(2-chloroethoxy)ethyl] ether
- Bis(2-(2-chloroethoxy)ethyl) ether
- 1,1'-Dichloro-3,6,9-trioxaundecane
- 1,1'-Oxybis(2-(2-chloroethoxy)ethane)
- Ether, bis(2-(2-chloroethoxy)ethyl)
- 17TO8M44MD
- Ethane, 1,1'-oxybis[2-(2-chloroethoxy)-
- ZCFRYTWBXNQVOW-UHFFFAOYSA-N
- Ether, b
- Bis2-(2-chloroethoxy)ethyl Ether
-
- MDL: MFCD00054473
- インチ: 1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2
- InChIKey: ZCFRYTWBXNQVOW-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])Cl
- BRN: 1071710
計算された属性
- せいみつぶんしりょう: 230.04800
- どういたいしつりょう: 230.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 10
- 複雑さ: 83.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 27.7
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.18 g/mL at 20 °C(lit.)
- ふってん: 161-165 ºC (7 Torr)
- フラッシュポイント: 108.7±23.3 ºC,
- 屈折率: n20/D 1.464
- ようかいど: 微溶性(30 g/l)(25ºC)、
- PSA: 27.69000
- LogP: 1.51380
- ようかいせい: まだ確定していません。
Bis2-(2-chloroethoxy)ethyl Ether セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301-H312
- 警告文: P264-P270-P280-P301+P310+P330-P302+P352+P312+P362+P364-P405-P501
- 危険物輸送番号:UN 2810 6
- WGKドイツ:3
- 危険カテゴリコード: 21-25
- セキュリティの説明: 36/37/39-45
- RTECS番号:KN0525000
-
危険物標識:

- 包装グループ:III
- セキュリティ用語:6.1(b)
- 危険レベル:6.1
- リスク用語:R21
- 包装等級:III
Bis2-(2-chloroethoxy)ethyl Ether 税関データ
- 税関コード:2909199090
- 税関データ:
中国税関コード:
2909199090概要:
29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Bis2-(2-chloroethoxy)ethyl Ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002890-100g |
Bis[2-(2-chloroethoxy)ethyl]ether |
638-56-2 | 98% | 100g |
£144.00 | 2022-03-01 | |
| TRC | B418530-10g |
Bis[2-(2-chloroethoxy)ethyl] Ether |
638-56-2 | 10g |
$ 173.00 | 2023-04-18 | ||
| TRC | B418530-25g |
Bis[2-(2-chloroethoxy)ethyl] Ether |
638-56-2 | 25g |
$ 368.00 | 2023-04-18 | ||
| Enamine | EN300-8150959-0.25g |
1-chloro-2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethane |
638-56-2 | 95% | 0.25g |
$19.0 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201072-25g |
Bis[2-(2-chloroethoxy)ethyl] ether |
638-56-2 | 98% | 25g |
¥315.00 | 2024-05-05 | |
| eNovation Chemicals LLC | D116519-25g |
Bis[2-(2-chloroethoxy)ethyl]ether |
638-56-2 | 97% | 25g |
$160 | 2024-05-23 | |
| Enamine | EN300-8150959-1.0g |
1-chloro-2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethane |
638-56-2 | 95% | 1g |
$19.0 | 2023-05-30 | |
| Enamine | EN300-8150959-5.0g |
1-chloro-2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethane |
638-56-2 | 95% | 5g |
$39.0 | 2023-05-30 | |
| abcr | AB141620-100 g |
Diethylene glycol bis(2-chloroethyl) ether, 97%; . |
638-56-2 | 97% | 100 g |
€232.00 | 2023-07-20 | |
| Enamine | EN300-8150959-0.05g |
1-chloro-2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethane |
638-56-2 | 95% | 0.05g |
$19.0 | 2023-09-02 |
Bis2-(2-chloroethoxy)ethyl Ether 関連文献
-
Jun Yamanaka,Takashi Kayasuga,Mana Ito,Hideaki Yokoyama,Takashi Ishizone Polym. Chem. 2011 2 1837
-
Yungui Zheng,Jianguo Liu,Yen-Po Liao,Goran Ungar,Peter V. Wright Dalton Trans. 2004 3053
-
3. Distinct interpenetrated metal–organic frameworks constructed from crown ether-based strut analogueLei Liu,Xiaojun Wang,Quan Zhang,Qiaowei Li,Yanli Zhao CrystEngComm 2013 15 841
-
4. Substituted diazacrown ethers. Synthesis, spectral characterization and single-crystal structures of C20H42N2O8(NaI)2·H2O and C20H42N2O8(KI)2·H2OZeynel K?l??,Mustafa Y?ld?z,Tuncer H?kelek,Baki Erdo?an J. Chem. Soc. Dalton Trans. 1998 3635
-
Takashi Ono,Tadahito Nobori,Jean-Marie Lehn Chem. Commun. 2005 1522
638-56-2 (Bis2-(2-chloroethoxy)ethyl Ether) 関連製品
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 152840-81-8(Valine-1-13C (9CI))
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:638-56-2)Bis2-(2-chloroethoxy)ethyl Ether

清らかである:99%
はかる:500g
価格 ($):410.0